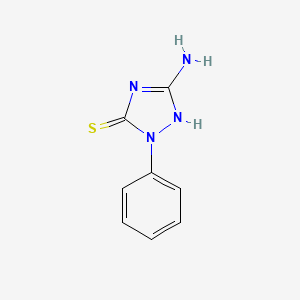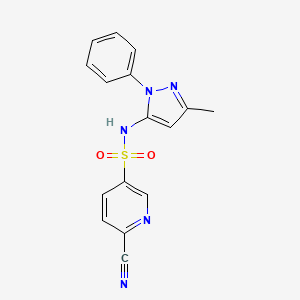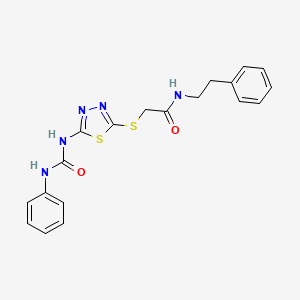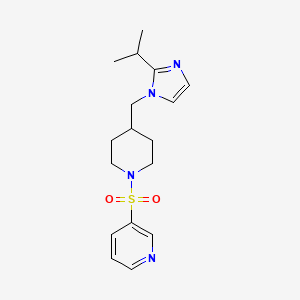
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is an organic compound . It has been studied for its antioxidant and antibacterial activity . The compound is a derivative of 4-amino-1,2,4-triazole-3-thiones, which have demonstrated a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The chemical structures of the compounds have been confirmed by IR, 1H, and 13C NMR spectra .Molecular Structure Analysis
The molecular formula of this compound is C8H8N4S . The IR spectrum shows peaks at 1168 (C–O), 1343, 1510 (NO2), and 1587 (N=C) cm−1. The 1H NMR spectrum shows peaks at 2.32 t (1H, C≡CH, prop-2-yn-1-ylthio), 4.12 d (2H, S–CH2, prop-2-yn-1-ylthio), 7.25–8.38 bs. d (9H, two phenyl rings), and 8.78 s (1H, N=CH, methanimine) .Chemical Reactions Analysis
The compound has been studied for its antioxidant and antibacterial activity. The antioxidant activity has been compared with BHA as a standard .Applications De Recherche Scientifique
Crystal Structure and Photophysical Properties
The study by M. Nadeem et al. (2017) explores the crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties of a similar compound, providing insight into its stability, photophysical properties, and potential applications in non-linear optics due to its significant hyperpolarizability, which is notably higher than that of commercial materials like urea M. Nadeem et al., 2017.
Corrosion Inhibition
A. Al-amiery et al. (2020) synthesized and characterized a triazole-based compound, demonstrating its superior efficiency as a corrosion inhibitor for mild steel in corrosive environments, highlighting its potential industrial applications in protecting metals A. Al-amiery et al., 2020.
Peptidomimetics and Biological Activity
S. Ferrini et al. (2015) developed a protocol for synthesizing 5-amino-1,2,3-triazole-4-carboxylates, useful for preparing collections of peptidomimetics or biologically active compounds, demonstrating the compound's versatility in drug discovery and development, especially as inhibitors of HSP90 S. Ferrini et al., 2015.
Antimicrobial and Anti-inflammatory Activities
E. S. Al-Abdullah et al. (2014) reported on the synthesis and antimicrobial evaluation of novel S-substituted and N-substituted triazole derivatives, showing significant antibacterial activity, underlining the potential of triazole compounds in the development of new antimicrobial agents E. S. Al-Abdullah et al., 2014.
Material Science and Molecular Dynamics
R. Mahboub (2021) conducted a study on the interaction of 1,2,4-triazoles derivatives in acid medium using molecular dynamics, revealing insights into the energetic and spatial conformation states of these compounds, suggesting their potential applications in designing materials with specific properties R. Mahboub, 2021.
Propriétés
IUPAC Name |
5-amino-2-phenyl-1H-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c9-7-10-8(13)12(11-7)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTVZBMFUQZSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methylbenzyl)-5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2658662.png)

![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)

![6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2658671.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)


![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)
![methyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B2658678.png)
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2658680.png)

